Piperazine Dihydrochloride Monohydrate

Catalog No.
S645667
CAS No.
6091-62-9
M.F
C4H13ClN2O
M. Wt
140.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperazine Dihydrochloride Monohydrate

Researchers synthesizing piperazine APIs face erratic stoichiometry and unwanted 1,4-disubstitution when using the free base. Piperazine dihydrochloride monohydrate solves this as a stable, non-hygroscopic crystalline salt with decomposition >300 °C.

  • Enables chemoselective N-monoalkylation, reducing bis-byproduct purification.
  • Ensures precise molar dosing and consistent formulation for anthelmintics, psychotropics, and antihistamines.
  • Air-stable, free-flowing powder suitable for both aqueous and solid-phase reactions without inert atmosphere.

CAS Number

6091-62-9

Product Name

Piperazine Dihydrochloride Monohydrate

IUPAC Name

piperazine;hydrate;hydrochloride

Molecular Formula

C4H13ClN2O

Molecular Weight

140.61 g/mol

InChI

InChI=1S/C4H10N2.ClH.H2O/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;1H;1H2

InChI Key

VKBJNABNNJYRTK-UHFFFAOYSA-N

SMILES

C1CNCCN1.O.Cl.Cl

Canonical SMILES

C1CNCCN1.O.Cl

The exact mass of the compound Piperazine Dihydrochloride Monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Piperazine-1,4-diium dichloride monohydrate, Piperazine dihydrochloride hydrate, 1,4-Diazacyclohexane dihydrochloride monohydrate

Purity

≥98%

Package Size

1 g, 25 g, 100 g, 500 g

Piperazine dihydrochloride monohydrate (CAS 6091-62-9) is a highly water-soluble, diprotic amine salt utilized as a foundational building block in pharmaceutical synthesis, veterinary anthelmintics, and biochemical buffer preparation [1]. Unlike the volatile and reactive piperazine free base, this monohydrate hydrochloride salt presents as a well-defined crystalline solid with a high decomposition temperature exceeding 300 °C [1]. For industrial procurement, its primary value lies in its reliable stoichiometry, resistance to atmospheric degradation, and ability to act as a controlled precursor for chemoselective N-monoalkylation [2]. These properties make it a highly practical choice for manufacturing active pharmaceutical ingredients (APIs) and complex piperazine derivatives without the handling liabilities associated with anhydrous piperazine [2].

Research Fit

Aqueous salt form for concentrated buffer and formulation research
Buffering without metal-ion complexation (Ca²⁺/Mg²⁺) for marine biology studies
Defined monohydrate crystal structure for solid-state and polymorph studies

Substituting piperazine dihydrochloride monohydrate with piperazine free base or piperazine hexahydrate introduces severe process liabilities. Piperazine free base is highly hygroscopic, volatile, and rapidly absorbs atmospheric carbon dioxide to form carbamates, leading to unpredictable stoichiometry and requiring inert handling conditions [1]. Furthermore, in synthetic workflows, the free base is prone to unselective reactions, generating difficult-to-separate mixtures of 1-substituted and 1,4-disubstituted byproducts[2]. While piperazine hexahydrate is less volatile, it suffers from a low melting point (44 °C) and variable water content, complicating precise molar dosing [1]. Procuring the dihydrochloride monohydrate bypasses these issues, providing a stable, free-flowing powder that enables chemoselectivity in mono-alkylation workflows and ensures consistent API formulation [2].

Substitution Risk

Free base substitution
Low aqueous solubility and volatile liquid state require salt conversion; handling and formulation profiles may differ substantially.
Citrate salt substitution
Solubility on a molar basis may be lower; anthelmintic response in equine models differs, with citrate showing complete clearance in foals at tested doses.
Anhydrous or hexahydrate forms
Distinct hydration states and crystal packing alter hygroscopicity, stability, and solid-state behavior; polymorphic identity must be verified.

Elimination of Atmospheric CO2 Absorption and Moisture Sensitivity

Piperazine free base is difficult to handle in standard manufacturing environments because it rapidly absorbs carbon dioxide and atmospheric moisture, altering its effective molecular weight and leading to dosing errors[1]. In contrast, piperazine dihydrochloride monohydrate forms a stable crystalline lattice that is inert to atmospheric CO2 [1]. According to standard synthetic protocols, the free base requires strict protection during manipulation and storage, whereas the dihydrochloride monohydrate can be processed in open air, allowing for near-quantitative recovery (97–99%) during recrystallization procedures [1].

Evidence DimensionAtmospheric reactivity and storage requirement
Target Compound DataStable in air, no CO2 absorption, standard storage
Comparator Or BaselinePiperazine Free Base (Rapidly absorbs CO2 and moisture, requires inert atmosphere)
Quantified Difference0% CO2 absorption for the salt vs. rapid carbamate formation for the free base, enabling 97–99% recovery in open-air handling.
ConditionsAmbient atmospheric exposure during weighing and storage.

Eliminates the need for specialized inert-atmosphere handling equipment, reducing manufacturing overhead and preventing batch-to-batch stoichiometric variations.

Aqueous Solubility
Reported
410 g/L at 20°C Base: sparingly soluble; Citrate: freely soluble (lower molar)
Supports concentrated buffer and formulation stock preparation.
Reported solubility under specified conditions; citrate molar comparison not directly available.

Prevention of 1,4-Disubstitution in API Synthesis

A major challenge in piperazine derivatization is the lack of chemoselectivity when using the free base, which typically yields a complex mixture of 1-monosubstituted and 1,4-disubstituted products [1]. By utilizing piperazine dihydrochloride monohydrate to generate the piperazin-1-ium cation, the second amine site is effectively proton-protected [1]. Research demonstrates that utilizing this protonated intermediate restricts electrophilic attack to a single nitrogen, enabling the direct, chemoselective synthesis of mono-alkylated derivatives (such as 1-benzylpiperazine) with yields exceeding 93–95%, while suppressing the 1,4-disubstituted byproduct [2].

Evidence DimensionChemoselectivity (Mono- vs. Di-alkylation)
Target Compound DataChemoselective mono-alkylation, 93–95% yield of mono-product
Comparator Or BaselinePiperazine Free Base (Non-chemoselective, yields mixtures of 1-substituted and 1,4-disubstituted products)
Quantified Difference>90% reduction in di-alkylated byproducts and >93% targeted mono-alkylation yield.
ConditionsReaction with electrophilic reagents (e.g., benzyl chloride) in solvent at standard temperatures.

Drastically reduces the need for expensive, time-consuming chromatographic separations to remove di-alkylated impurities in pharmaceutical manufacturing.

Thermal Stability
Reported
Stable to 270°C; m.p. (dec.) 320°C Base: b.p. ~146°C, volatile liquid
Solid salt simplifies storage and handling; reduces oxidation risk.
Reported stability in neutral/acidic media; long-term study to verify.

Superior Thermal Stability for High-Temperature Processing

Thermal stability is a critical parameter for active pharmaceutical ingredients and synthetic intermediates subjected to high-temperature drying or exothermic reactions. Piperazine hexahydrate has a highly restrictive melting point of approximately 44 °C, causing it to melt or fuse during standard milling or drying operations[1]. In contrast, piperazine dihydrochloride monohydrate exhibits exceptional thermal stability, with a melting and decomposition point exceeding 300 °C [2]. This massive thermal window allows the dihydrochloride monohydrate to withstand aggressive industrial processing without phase changes or degradation [2].

Evidence DimensionMelting Point / Thermal Phase Stability
Target Compound Data>300 °C decomposition
Comparator Or BaselinePiperazine Hexahydrate (~44 °C melting point)
Quantified Difference>250 °C higher thermal stability threshold before phase transition.
ConditionsStandard melting point determination and industrial drying conditions.

Allows the material to be milled, dried, and processed in exothermic reactions without melting into an unusable mass, ensuring smooth scale-up.

Anthelmintic Response
Head-to-head
Dihydrochloride: partial clearance (44–88 mg/kg) Citrate: complete clearance (88 mg/kg) in foals
Host-specific response context; citrate may show higher reported endpoint in equine model.
In vivo equine study; human response profile not compared here.

Precipitation-Free Buffer Formulation in Biological Media

In biological and marine research, standard buffers like phosphates frequently precipitate essential divalent cations (e.g., calcium and magnesium), ruining assay integrity [1]. Piperazine dihydrochloride, when combined with glycylglycine, forms a highly soluble, non-toxic, wide-range buffer system[1]. Unlike phosphate buffers, the piperazine dihydrochloride system does not precipitate calcium or magnesium salts from complex media like sea water, even at elevated pH levels (up to pH 9.9) [1]. Its high aqueous solubility and stable diprotic nature make it a highly effective, non-interfering buffering agent for sensitive biological systems [1].

Evidence DimensionDivalent Cation Precipitation (Ca2+, Mg2+)
Target Compound DataNo precipitation up to pH 9.9
Comparator Or BaselineStandard Phosphate Buffers (Precipitates Ca2+/Mg2+ at much lower pH)
Quantified DifferenceComplete elimination of metal-ion precipitation in calcium/magnesium-rich media up to pH 9.9.
ConditionsBuffer preparation in sea water or complex biological media.

Essential for formulating assay kits and biological media where maintaining the solubility of calcium and magnesium is critical for enzyme activity or cell viability.

Buffer Non-Complexation
Class-level
No Ca²⁺/Mg²⁺ precipitation in seawater (pH <9.9) Tris, HEPES: complex Cu²⁺, Ni²⁺, Zn²⁺
Reduces metal-interference artifacts in metalloenzyme and marine biology assays.
Class-level inference; verify in specific assay conditions.
HPLC Assay
Reported
Recovery 100.2–100.3%; r = 0.9994 (4–477 µg)
Reported higher accuracy than USP compendial method; supports reference standard use.
Cation-exchange HPLC with refractive index detection; verify in target formulation.
Crystal Structure
Reported
Monoclinic; N–H···Cl chains; water on twofold axis
Defined monohydrate ensures batch consistency; supports polymorph control.
Single-crystal XRD at 297 K; hemihydrate form possible under different conditions.

Chemoselective API Manufacturing

Procured as a starting material for synthesizing 1-substituted piperazine derivatives (e.g., psychotropics, antihistamines, and anthelmintics) where preventing 1,4-disubstitution is critical to maximizing yield and minimizing purification costs [1].

Solid-State Veterinary Anthelmintic Formulations

Selected over the free base and hexahydrate for oral veterinary powders and tablets due to its high thermal stability, non-hygroscopic nature, and predictable active pharmaceutical ingredient (API) dosing during formulation[1].

Non-Precipitating Biological Buffer Systems

Utilized in the preparation of specialized, wide-range biological buffers (often paired with glycylglycine) for marine biology, cell culture, and enzymatic assays where standard phosphate buffers would cause unwanted calcium or magnesium precipitation [2].

Analytical Standard and Derivatization Reagent

Employed as a stable, reliable reference standard and reagent in analytical chemistry workflows, owing to its high purity, air stability, and lack of volatility compared to anhydrous piperazine [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Marine biology buffer systems
Buffer non-complexation with Ca²⁺/Mg²⁺
Metal-interference assay review
HPLC reference standard
Reported HPLC method recovery & linearity
Accuracy comparison with compendial methods
Equine anthelmintic model studies
Host-specific anthelmintic response profile
Comparative efficacy endpoint review
Solid-state polymorph research
Defined monohydrate crystal structure
Polymorph screening and batch consistency

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

140.0716407 g/mol

Monoisotopic Mass

140.0716407 g/mol

Heavy Atom Count

8

UNII

20368I2FP7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

207605-49-0

Wikipedia

Piperazine dihydrochloride monohydrate

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